Dinonylamine

Description

Properties

IUPAC Name |

N-nonylnonan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h19H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHKEJIIHDNPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCNCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174386 | |

| Record name | 1-Nonanamine, N-nonyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044-21-5 | |

| Record name | Dinonylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinonylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nonanamine, N-nonyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinonylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINONYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVA41A9JG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Dinonylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

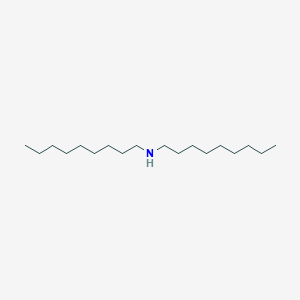

Dinonylamine, systematically known as N-nonylnonan-1-amine, is a secondary aliphatic amine with the chemical formula C₁₈H₃₉N. Its structure consists of a central nitrogen atom bonded to two nonyl (nine-carbon) alkyl chains. This technical guide provides a comprehensive overview of the core chemical and physical properties of dinonylamine, intended to serve as a vital resource for professionals in research and development. The information is presented to facilitate easy access and comparison, with a focus on quantitative data, experimental methodologies, and visual representations of its chemical synthesis.

Chemical and Physical Properties

Identification and General Properties

| Property | Value | Source |

| IUPAC Name | N-nonylnonan-1-amine | PubChem[1] |

| Synonyms | Di(n-nonyl)amine, N,N-Dinonylamine | PubChem[1] |

| CAS Number | 2044-21-5 | PubChem[1] |

| Chemical Formula | C₁₈H₃₉N | PubChem[1] |

| Molecular Weight | 269.51 g/mol | Cheméo[2] |

| SMILES | CCCCCCCCCNCCCCCCCCC | PubChem[1] |

| InChI Key | MFHKEJIIHDNPQE-UHFFFAOYSA-N | PubChem[1] |

Physical Properties

Experimental data for some physical properties of dinonylamine are limited. The following table includes a combination of experimental and calculated values to provide a comprehensive overview.

| Property | Value | Unit | Source |

| Boiling Point | 609.15 ± 3.00 | K | Cheméo (NIST)[2] |

| Melting Point | Data not available | - | - |

| Density | Data not available | - | - |

| Vapor Pressure | Data not available | - | - |

| logP (Octanol/Water Partition Coefficient) | 6.077 | - | Cheméo (Crippen Calculated)[2] |

| Water Solubility (log₁₀S) | -6.55 | mol/L | Cheméo (Crippen Calculated)[2] |

| McGowan's Characteristic Volume (McVol) | 274.460 | ml/mol | Cheméo (McGowan Calculated)[2] |

Thermodynamic Properties

The following thermodynamic data has been calculated and provides insight into the energy dynamics of dinonylamine.

| Property | Value | Unit | Source |

| Enthalpy of Vaporization (ΔvapH°) | 62.10 | kJ/mol | Cheméo (Joback Calculated)[2] |

| Enthalpy of Fusion (ΔfusH°) | 47.48 | kJ/mol | Cheméo (Joback Calculated)[2] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 190.07 | kJ/mol | Cheméo (Joback Calculated)[2] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -361.38 | kJ/mol | Cheméo (Joback Calculated)[2] |

| Critical Temperature (Tc) | 824.88 | K | Cheméo (Joback Calculated)[2] |

| Critical Pressure (Pc) | 1162.45 | kPa | Cheméo (Joback Calculated)[2] |

Experimental Protocols

Detailed experimental protocols for determining the specific physical properties of dinonylamine are not widely published. However, standard methodologies for characterizing similar long-chain amines can be readily applied.

Determination of Solubility (Isothermal Saturation Method)

This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass vials with tight-fitting caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a similar quantitative analytical instrument.

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of dinonylamine to a known volume of the selected solvent in a glass vial. The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in the thermostatic shaker set to the desired constant temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter to remove any suspended particles.

-

Quantification: Accurately dilute the filtered aliquot with the same solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a pre-calibrated GC-FID to determine the concentration of dinonylamine.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in g/L, mg/mL, or as a mole fraction.

Synthesis of Secondary Amines (General Protocol)

Dinonylamine, as a secondary amine, can be synthesized through various methods. A common approach is the alkylation of a primary amine. The following is a generalized protocol for the synthesis of a secondary amine via reductive amination.

Materials:

-

Primary amine (e.g., nonylamine)

-

Aldehyde or ketone (e.g., nonanal)

-

Reducing agent (e.g., sodium borohydride, NaBH₄)

-

Anhydrous solvent (e.g., methanol, ethanol)

-

Reaction flask, magnetic stirrer, and condenser

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation or chromatography apparatus)

Procedure:

-

Imine Formation: Dissolve the primary amine and the aldehyde or ketone in the anhydrous solvent in a reaction flask. The reaction is typically stirred at room temperature. The formation of the intermediate imine can be monitored by techniques such as thin-layer chromatography (TLC).

-

Reduction: Once the imine formation is complete, the reducing agent is added portion-wise to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

Quenching and Workup: After the reduction is complete, the reaction is quenched by the slow addition of water or a dilute acid. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude secondary amine is purified by distillation or column chromatography to yield the final product.

Visualizations

Synthesis of a Secondary Amine via Reductive Amination

The following diagram illustrates the general workflow for the synthesis of a secondary amine, such as dinonylamine, through reductive amination.

Experimental Workflow for Solubility Determination

The logical steps for determining the solubility of dinonylamine using the isothermal saturation method are depicted below.

Safety Information

Dinonylamine is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it causes severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Technical Guide to the Synthesis and Preparation of Dinonylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinonylamine, a symmetrical secondary amine with the chemical formula (C₉H₁₉)₂NH, is a compound with applications in various fields of chemical synthesis and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of dinonylamine, with a focus on reductive amination and catalytic amination. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a valuable resource for researchers and professionals in drug development and chemical manufacturing.

Introduction

Dinonylamine is a long-chain aliphatic secondary amine characterized by two nonyl (C9) alkyl chains attached to a nitrogen atom. Its physical and chemical properties, largely dictated by the long alkyl chains, make it a subject of interest as a synthetic intermediate, a corrosion inhibitor, and a component in the formulation of specialty chemicals. The synthesis of symmetrical secondary amines like dinonylamine can be achieved through several established chemical transformations. This guide will focus on the most common and industrially viable methods:

-

Reductive Amination of Nonanal: A two-step, one-pot reaction involving the formation of an imine from nonanal and ammonia, followed by its reduction to dinonylamine.

-

Catalytic Amination of 1-Nonanol: The direct reaction of 1-nonanol with ammonia in the presence of a heterogeneous catalyst to produce a mixture of primary, secondary, and tertiary amines, from which dinonylamine can be isolated.

This document will provide detailed experimental procedures for these methods, present quantitative data in tabular format for easy comparison, and use graphical representations to illustrate the reaction pathways and experimental workflows.

Synthetic Methodologies

Reductive Amination of Nonanal (Pelargonaldehyde)

Reductive amination is a versatile and widely used method for the synthesis of amines.[1][2][3] In the context of dinonylamine synthesis, this process involves the reaction of nonanal (also known as pelargonaldehyde) with ammonia to form an intermediate imine, which is then reduced to the target secondary amine. The initial reaction can also lead to the formation of a primary amine (nonylamine) from nonanal and ammonia, which can then react with another molecule of nonanal to form the same imine intermediate.

Reaction Pathway:

The overall reaction can be summarized as follows:

2 C₈H₁₇CHO + NH₃ + 2 H₂ → (C₉H₁₉)₂NH + 2 H₂O

The reaction proceeds through the formation of nonylamine as an intermediate, which then reacts with a second molecule of nonanal.

Figure 1: Reductive amination pathway for dinonylamine synthesis.

Experimental Protocol:

-

Catalyst Preparation: A supported metal catalyst, such as Ru/ZrO₂, is prepared and pre-reduced.[5]

-

Reaction Setup: A high-pressure autoclave reactor is charged with nonanal, a suitable solvent (e.g., water or an alcohol), and the catalyst.

-

Ammonia Addition: Aqueous ammonia is added to the reactor.

-

Reaction Conditions: The reactor is sealed, pressurized with hydrogen gas, and heated to the desired temperature with stirring.

-

Work-up and Purification: After the reaction is complete, the reactor is cooled, and the catalyst is removed by filtration. The organic phase is separated, and the product is purified by distillation under reduced pressure.

Quantitative Data:

The following table summarizes typical reaction parameters for the synthesis of primary amines from aldehydes via reductive amination, which can be extrapolated for the synthesis of dinonylamine.

Table 1: Reductive Amination Reaction Parameters

| Parameter | Value | Reference |

| Catalyst | Ru/ZrO₂ | [5] |

| Solvent | Aqueous Ammonia | [4][5] |

| Temperature | 80 - 150 °C | [5] |

| Hydrogen Pressure | 3.0 - 5.0 MPa | [5] |

| Reaction Time | 12 - 24 hours | [5] |

| Yield | Good to Excellent (for primary amines) | [4][5] |

Note: The yield of dinonylamine will be dependent on optimizing the reaction conditions to favor the secondary amine over the primary and tertiary amine byproducts.

Catalytic Amination of 1-Nonanol

The direct amination of alcohols with ammonia over a heterogeneous catalyst is another important industrial route for the synthesis of amines.[7][8][9] This process, often referred to as "aminolysis of alcohols," typically produces a mixture of primary, secondary, and tertiary amines. The product distribution can be controlled to some extent by adjusting the reaction conditions.

Reaction Pathway:

The formation of dinonylamine from 1-nonanol and ammonia proceeds in a stepwise manner:

-

1-Nonanol + NH₃ → Nonylamine + H₂O

-

Nonylamine + 1-Nonanol → Dinonylamine + H₂O

Figure 2: Catalytic amination pathway for dinonylamine synthesis.

Experimental Protocol:

A general procedure for the catalytic amination of long-chain alcohols can be adapted for the synthesis of dinonylamine.[7][8]

-

Catalyst Loading: A fixed-bed reactor is loaded with a suitable heterogeneous catalyst, such as a supported nickel or copper-based catalyst.

-

Reactant Feed: A mixture of 1-nonanol and liquid ammonia is continuously fed into the reactor.

-

Reaction Conditions: The reactor is heated to the desired temperature and maintained at a high pressure. Hydrogen gas may also be co-fed to maintain catalyst activity.

-

Product Collection: The reaction mixture exiting the reactor is cooled, and the excess ammonia and hydrogen are separated.

-

Purification: The product mixture, containing unreacted alcohol, nonylamine, dinonylamine, and triononylamine, is separated by fractional distillation.

Quantitative Data:

The following table outlines typical reaction conditions for the catalytic amination of alcohols.

Table 2: Catalytic Amination Reaction Parameters

| Parameter | Value | Reference |

| Catalyst | Ni-based or Cu-based | [8] |

| Temperature | 150 - 250 °C | [10] |

| Pressure | 0.1 - 1.0 MPa | [10] |

| NH₃:Alcohol Molar Ratio | Varied to control product distribution | [8] |

| Product Selectivity | Dependent on reaction conditions | [8] |

Note: To favor the formation of the secondary amine (dinonylamine), the molar ratio of ammonia to alcohol is a critical parameter to optimize.

Purification and Characterization

Purification of dinonylamine from the reaction mixture is typically achieved by fractional distillation under reduced pressure. The purity of the final product can be assessed using standard analytical techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching vibration of the secondary amine.

Safety Considerations

The synthesis of dinonylamine involves the handling of hazardous materials and should be performed by trained personnel in a well-ventilated laboratory or a fume hood.

-

Nonanal and 1-Nonanol: These are flammable liquids and may cause skin and eye irritation.

-

Ammonia: A corrosive and toxic gas with a pungent odor.

-

Hydrogen Gas: Highly flammable.

-

Catalysts: May be pyrophoric and should be handled under an inert atmosphere.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of dinonylamine can be effectively achieved through established methods such as reductive amination of nonanal and catalytic amination of 1-nonanol. The choice of synthetic route will depend on factors such as the availability of starting materials, desired purity, and scalability of the process. This guide provides a foundational understanding of the key synthetic pathways and experimental considerations for the preparation of dinonylamine, serving as a valuable resource for researchers and professionals in the field. Further optimization of the presented reaction conditions will be necessary to achieve high yields and selectivity for dinonylamine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.rug.nl [research.rug.nl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN102531920A - Method for preparing dinonyl diphenylamine - Google Patents [patents.google.com]

Dinonylamine (CAS 2044-21-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinonylamine, with the CAS registry number 2044-21-5, is a secondary aliphatic amine characterized by the presence of two nonyl (nine-carbon) chains attached to a nitrogen atom. This high molecular weight amine and its derivatives are of significant interest in various industrial and research applications, primarily owing to their properties as effective solvent extraction reagents for metals and as corrosion inhibitors. This in-depth technical guide provides a comprehensive overview of the core technical data for dinonylamine, including its physicochemical properties, safety information, a detailed experimental protocol for its synthesis, and methods for its analysis. Furthermore, this guide explores its primary applications with illustrative experimental workflows and logical diagrams to provide a thorough understanding for researchers, scientists, and professionals in drug development and related fields.

Core Technical Data

The fundamental properties of Dinonylamine are summarized below, providing a quick reference for laboratory and industrial applications.

Physical and Chemical Properties

The physical and chemical characteristics of Dinonylamine are presented in a structured format for clarity and ease of comparison.

| Property | Value | Reference(s) |

| CAS Number | 2044-21-5 | [1][2] |

| Molecular Formula | C18H39N | [1][3] |

| Molecular Weight | 269.51 g/mol | [1][3] |

| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | [4] |

| Melting Point | 24 °C | [3][4] |

| Boiling Point | 336 °C | [3][4] |

| Density | 0.8055 g/cm³ | [3][4] |

| Refractive Index | 1.4445 | [3][4] |

| Flash Point | 24 °C | [1][3] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [5] |

| Vapor Pressure | 0.37 hPa (at 25 °C) (for Nonylamine) | [6] |

Safety and Handling Information

Dinonylamine is a corrosive substance and requires careful handling. The following table summarizes its key safety information according to the Globally Harmonized System (GHS).

| Hazard Category | GHS Classification | Precautionary Statements |

| Skin Corrosion/Irritation | Category 1C: Causes severe skin burns and eye damage.[2][7] | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501[7][8] |

| Serious Eye Damage/Eye Irritation | Category 1: Causes serious eye damage.[2][7] | P280, P305+P351+P338, P310 |

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. It is recommended to store under an inert atmosphere as it may be hygroscopic.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of Dinonylamine, offering a practical guide for laboratory work.

Synthesis of Dinonylamine via Reductive Amination

A plausible and common method for the synthesis of secondary amines like dinonylamine is the reductive amination of an aldehyde with a primary amine. In this case, nonanal can be reacted with nonylamine.

Reaction Scheme:

Materials:

-

Nonanal (1 equivalent)

-

Nonylamine (1 equivalent)

-

Methanol (solvent)

-

Sodium borohydride (NaBH₄) (1.5 equivalents)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve nonanal (1 eq) and nonylamine (1 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 20 °C.

-

Reaction Quenching: After the addition is complete, allow the reaction to stir at room temperature for an additional 3-4 hours or until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic. This will neutralize the excess reducing agent and protonate the amine.

-

Basification and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude dinonylamine.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Analytical Methods

GC-MS is a powerful technique for confirming the identity and purity of dinonylamine.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 10 minutes at 300 °C.

-

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

Sample Preparation:

Dissolve a small amount of the dinonylamine sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of dinonylamine.

Instrumentation and Conditions:

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

Solvent: Chloroform-d (CDCl₃).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Temperature: 25 °C.

Expected Chemical Shifts (Predicted):

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |

| ¹H NMR | ~2.5-2.7 | Triplet | 4H, -CH₂-N- |

| ~1.4-1.6 | Multiplet | 4H, -CH₂-CH₂-N- | |

| ~1.2-1.4 | Multiplet | 28H, -(CH₂)₇- | |

| ~0.8-0.9 | Triplet | 6H, -CH₃ | |

| ¹³C NMR | ~49-51 | - | -CH₂-N- |

| ~31-33 | - | -CH₂-CH₂-N- | |

| ~29-30 | - | -(CH₂)₇- | |

| ~22-24 | - | -CH₂-CH₃ | |

| ~13-15 | - | -CH₃ |

Applications

Dinonylamine's long alkyl chains and the presence of a basic nitrogen atom are key to its primary applications in solvent extraction and corrosion inhibition.

Solvent Extraction of Metals

Dinonylamine acts as an effective extractant for various metals from aqueous solutions, particularly in hydrometallurgical processes. A notable application is in the separation of niobium and tantalum.

Mechanism:

The extraction process typically involves the formation of an ion-pair between the protonated amine and an anionic metal complex in the aqueous phase. The resulting ion-pair is soluble in the organic phase, thus transferring the metal from the aqueous to the organic layer.

Experimental Workflow for Niobium Extraction:

The following diagram illustrates a typical workflow for the extraction of niobium from a leach solution using dinonylamine.

Corrosion Inhibition

The long alkyl chains of dinonylamine allow it to form a protective, hydrophobic film on metal surfaces, thereby inhibiting corrosion, particularly in acidic environments.

Mechanism of Inhibition:

Dinonylamine molecules adsorb onto the metal surface through the nitrogen atom's lone pair of electrons, forming a barrier that prevents the corrosive medium from reaching the metal. This adsorption can be either physisorption (electrostatic interaction) or chemisorption (covalent bonding).

Experimental Evaluation of Corrosion Inhibition:

The effectiveness of dinonylamine as a corrosion inhibitor can be evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

| Technique | Purpose | Key Parameters Measured |

| Potentiodynamic Polarization | To determine the type of inhibitor (anodic, cathodic, or mixed) and calculate the inhibition efficiency. | Corrosion potential (Ecorr), Corrosion current density (icorr) |

| Electrochemical Impedance Spectroscopy (EIS) | To study the properties of the protective film and the corrosion mechanism. | Charge transfer resistance (Rct), Double-layer capacitance (Cdl) |

Conclusion

Dinonylamine (CAS 2044-21-5) is a versatile secondary amine with well-established applications in solvent extraction and corrosion inhibition. Its utility stems from its long aliphatic chains and the reactivity of its secondary amine group. This guide has provided a detailed overview of its technical data, including synthesis and analytical protocols, to support its application in research and industrial settings. The provided experimental workflows and diagrams offer a clear and concise understanding of its practical implementation. For professionals in drug development, while not a direct therapeutic agent, dinonylamine and similar compounds can be valuable as reagents in the synthesis and purification of intermediates. As with any chemical, proper safety precautions are paramount when handling dinonylamine.

References

- 1. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 4. h-brs.de [h-brs.de]

- 5. youtube.com [youtube.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of Dinonylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of dinonylamine.

Molecular Structure and Identification

Dinonylamine, with the IUPAC name N-nonylnonan-1-amine, is a secondary amine consisting of a nitrogen atom bonded to two nonyl (nine-carbon) alkyl chains.

Molecular Formula: C₁₈H₃₉N

SMILES: CCCCCCCCCNCCCCCCCCC

InChI Key: MFHKEJIIHDNPQE-UHFFFAOYSA-N

Caption: 2D representation of the dinonylamine molecule.

Physicochemical and Spectroscopic Data

| Property | Value | Unit |

| Molecular Weight | 269.51 | g/mol |

| CAS Number | 2044-21-5 | - |

| Boiling Point | 609.15 ± 3.00 | K |

| Melting Point | 302.15 | K |

| Density | 0.79 | g/cm³ at 20 °C |

| LogP (Octanol/Water) | 6.077 | - |

| Water Solubility (log) | -6.55 | mol/L |

| IR N-H Stretch | ~3350 | cm⁻¹ |

| ¹H NMR (N-H) | Broad singlet | ppm |

| ¹³C NMR (α-Carbons) | ~40-50 | ppm |

Experimental Protocols for Characterization

The following are detailed methodologies for the key experiments used in the characterization of dinonylamine. These protocols are based on established techniques for secondary amines and may require optimization for specific instrumentation.

-

Objective: To identify the N-H functional group characteristic of a secondary amine.

-

Methodology:

-

Sample Preparation: A thin film of neat liquid dinonylamine is prepared between two potassium bromide (KBr) plates. Alternatively, a dilute solution in a suitable solvent (e.g., carbon tetrachloride) can be prepared in a liquid cell.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr plates or the solvent is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for a characteristic single, weak to medium intensity absorption band in the region of 3300-3500 cm⁻¹, which is indicative of the N-H stretching vibration in a secondary amine. Other significant peaks corresponding to C-H stretching (2850-3000 cm⁻¹) and bending (~1465 cm⁻¹) vibrations should also be identified.

-

-

Objective: To elucidate the carbon-hydrogen framework of the molecule and confirm the presence and environment of the N-H proton.

-

Methodology:

-

Sample Preparation: Approximately 10-20 mg of dinonylamine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrument: A ¹H and ¹³C NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Data Acquisition: A standard proton NMR spectrum is acquired. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This simplifies the spectrum by showing each unique carbon as a singlet.

-

Data Analysis:

-

¹H NMR: The spectrum is analyzed for the chemical shifts, integration, and multiplicity of the signals. The N-H proton is expected to appear as a broad singlet. The protons on the carbons alpha to the nitrogen (α-CH₂) will appear as a triplet, and the other methylene groups along the alkyl chains will appear as a complex multiplet. The terminal methyl (CH₃) groups will appear as a triplet.

-

¹³C NMR: The spectrum will show distinct signals for each chemically non-equivalent carbon atom. The carbons alpha to the nitrogen will be the most downfield among the aliphatic carbons.

-

-

-

Objective: To determine the molecular weight and fragmentation pattern of dinonylamine.

-

Methodology:

-

Sample Introduction: A dilute solution of dinonylamine in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.

-

Data Analysis: The spectrum is analyzed for the molecular ion peak ([M]⁺), which should correspond to the molecular weight of dinonylamine (m/z = 269.5). A key fragmentation pathway for secondary amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This would result in a prominent fragment ion. The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

-

Synthesis Pathway: Reductive Amination

A common and efficient method for the synthesis of secondary amines like dinonylamine is reductive amination. This process involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. In the case of dinonylamine, this can be achieved by the reaction of nonylamine with nonanal.

Caption: General workflow for the synthesis of dinonylamine via reductive amination.

A Comprehensive Technical Guide to the Solubility of Dinonylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinonylamine, a secondary amine with the chemical formula (C₉H₁₉)₂NH, is a lipophilic compound with potential applications in various fields, including organic synthesis and materials science. A thorough understanding of its solubility in organic solvents is fundamental for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a detailed overview of the solubility characteristics of dinonylamine, the theoretical principles governing its solubility, and standardized experimental protocols for its quantitative determination. Due to the limited availability of specific quantitative solubility data in the public domain, this document emphasizes the foundational principles and provides a framework for systematic solubility assessment.

Introduction to Dinonylamine and its Physicochemical Properties

Dinonylamine is a large, branched-chain secondary amine. Its structure, dominated by two nonpolar nonyl groups, dictates its physicochemical properties and, consequently, its solubility behavior.

Table 1: Physicochemical Properties of Dinonylamine

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₉N | [1] |

| Molecular Weight | 269.51 g/mol | [2] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 609.15 ± 3.00 K | [2] |

| LogP (Octanol/Water) | 6.077 (calculated) | [2] |

| Water Solubility | Log₁₀WS = -6.55 (calculated) | [2] |

The high LogP value and very low calculated water solubility highlight the predominantly nonpolar, hydrophobic nature of dinonylamine.[2]

Theoretical Framework of Dinonylamine Solubility

The solubility of dinonylamine in an organic solvent is governed by the principle of "like dissolves like," which relates to the intermolecular forces between the solute (dinonylamine) and the solvent.

-

Molecular Structure and Polarity : Dinonylamine possesses a polar secondary amine (-NH-) group capable of acting as a hydrogen bond donor and acceptor. However, this polar character is significantly overshadowed by the two long, nonpolar nonyl (C₉H₁₉) alkyl chains. This makes dinonylamine a predominantly nonpolar and lipophilic molecule.

-

Intermolecular Forces :

-

Van der Waals Forces (London Dispersion Forces) : The extensive surface area of the long alkyl chains leads to significant London dispersion forces. These are the primary intermolecular interactions that will govern its solubility in nonpolar solvents.

-

Dipole-Dipole Interactions and Hydrogen Bonding : The polar -NH- group can participate in dipole-dipole interactions and form hydrogen bonds with polar solvent molecules. However, the steric hindrance from the bulky nonyl groups may limit the accessibility of the amine group for strong hydrogen bonding.

-

Solubility Predictions Based on Solvent Class:

-

Nonpolar Aliphatic and Aromatic Hydrocarbons (e.g., Hexane, Heptane, Toluene, Benzene) : High solubility is expected. The primary interactions will be strong van der Waals forces between the long alkyl chains of dinonylamine and the hydrocarbon solvent molecules. Aromatic hydrocarbons may offer slightly better solubility than aliphatic ones due to potential weak interactions with the amine group.[3][4][5]

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran) : Good to high solubility is anticipated. Ethers are relatively nonpolar and can effectively solvate the alkyl portions of dinonylamine. The ether oxygen can also act as a hydrogen bond acceptor for the N-H proton of dinonylamine.

-

Halogenated Hydrocarbons (e.g., Dichloromethane, Chloroform) : Good solubility is expected. These solvents are weakly polar and are excellent at dissolving nonpolar compounds through dipole-induced dipole and London dispersion forces.

-

Ketones and Esters (e.g., Acetone, Ethyl Acetate) : Moderate to good solubility is predicted. These polar aprotic solvents can interact with the amine group through dipole-dipole interactions. However, their polarity is higher than that of hydrocarbons, which may lead to slightly lower solubility compared to nonpolar solvents.

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol) : Moderate solubility is expected. Alcohols are polar protic solvents capable of hydrogen bonding with the amine group of dinonylamine. However, the large nonpolar part of the dinonylamine molecule will limit its miscibility with shorter-chain, more polar alcohols. Solubility is expected to increase with the increasing chain length of the alcohol (e.g., better solubility in butanol than in methanol).

-

Highly Polar Solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide) : Low to moderate solubility is anticipated. While these solvents are excellent at dissolving many organic compounds, the pronounced nonpolar character of dinonylamine may limit its solubility in these highly polar environments.

Quantitative Solubility Data

As of this writing, specific quantitative solubility data for dinonylamine across a wide range of organic solvents is not extensively available in peer-reviewed literature or public chemical databases. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.

Table 2: Experimentally Determined Solubility of Dinonylamine in Organic Solvents at 25°C

| Solvent Class | Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Aliphatic Hydrocarbons | n-Hexane | |||

| n-Heptane | ||||

| Aromatic Hydrocarbons | Toluene | |||

| Benzene | ||||

| Ethers | Diethyl Ether | |||

| Tetrahydrofuran (THF) | ||||

| Halogenated Hydrocarbons | Dichloromethane (DCM) | |||

| Chloroform | ||||

| Ketones | Acetone | |||

| Methyl Ethyl Ketone | ||||

| Esters | Ethyl Acetate | |||

| Alcohols | Methanol | |||

| Ethanol | ||||

| Isopropanol (IPA) | ||||

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | |||

| N,N-Dimethylformamide |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research and process development. The following are standard methodologies for determining the solubility of a liquid amine like dinonylamine in an organic solvent.

Gravimetric Method (Shake-Flask Method)

This is a widely accepted and accurate method for determining the equilibrium solubility.

Methodology:

-

Preparation of a Saturated Solution : In a sealed vial, add an excess amount of dinonylamine to a known volume or mass of the selected organic solvent. The presence of a distinct second phase (undissolved dinonylamine) is necessary to ensure saturation.

-

Equilibration : The vial should be agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation : After equilibration, the mixture should be allowed to stand undisturbed at the same temperature until the two phases clearly separate. Centrifugation can be used to accelerate this process.

-

Sampling : Carefully extract a known volume or mass of the clear, saturated solvent phase (the supernatant).

-

Solvent Evaporation : Transfer the aliquot to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Weighing and Calculation : Once the solvent is fully evaporated, weigh the container with the remaining dinonylamine solute. The solubility can then be calculated in g/100 mL or other desired units.

Caption: Workflow for the Gravimetric Method.

Analytical Quantification Method (e.g., GC-FID)

This method is suitable for more rapid determinations and when smaller sample volumes are available.

Methodology:

-

Preparation of a Saturated Solution and Equilibration : Follow steps 1 and 2 from the Gravimetric Method.

-

Calibration Curve : Prepare a series of standard solutions of dinonylamine of known concentrations in the target solvent. Analyze these standards using a calibrated Gas Chromatograph with a Flame Ionization Detector (GC-FID) to generate a calibration curve (peak area vs. concentration).

-

Sampling and Dilution : After equilibration and phase separation, extract an aliquot of the saturated solvent phase. Dilute this aliquot with a known volume of the pure solvent to bring the concentration within the range of the calibration curve.

-

Analysis and Calculation : Inject the diluted sample into the GC-FID. Using the peak area from the chromatogram and the calibration curve, determine the concentration of dinonylamine in the diluted sample. Account for the dilution factor to calculate the concentration in the original saturated solution.

Caption: Workflow for the Analytical Quantification Method.

Conclusion

References

- 1. Dinonylamine | C18H39N | CID 94761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dinonylamine (CAS 2044-21-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Solubility of aliphatic hydrocarbons in piperidinium ionic liquids: measurements and modeling in terms of perturbed-chain statistical associating fluid theory and nonrandom hydrogen-bonding theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

Navigating the Safe Handling of Dinonylamine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides comprehensive health and safety information for the handling of dinonylamine, targeted towards researchers, scientists, and drug development professionals. The following sections detail the substance's hazards, protective measures, emergency procedures, and disposal, with a focus on clear data presentation and actionable protocols.

Section 1: Hazard Identification and Classification

Dinonylamine is classified as a hazardous chemical that poses significant risks upon exposure.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for dinonylamine:

-

Skin Corrosion/Irritation: Category 1C, causing severe skin burns and eye damage.[2][3]

-

Serious Eye Damage/Eye Irritation: Category 1, causing serious eye damage.[1][2][3]

-

Acute Toxicity (Oral): While specific data for dinonylamine is limited, related compounds are classified as harmful if swallowed.[1][4]

-

Aquatic Hazard (Acute and Chronic): Related aromatic amines are very toxic to aquatic life with long-lasting effects.[1]

Due to the corrosive nature of dinonylamine, it is imperative to handle this chemical with stringent safety protocols to prevent contact.[3]

Section 2: Exposure Controls and Personal Protection

To minimize exposure and ensure personal safety, strict adherence to the following personal protective equipment (PPE) and engineering controls is mandatory.

Engineering Controls

-

Ventilation: Always handle dinonylamine in a well-ventilated area. A certified chemical fume hood with an average face velocity of at least 100 feet per minute is the preferred engineering control to minimize inhalation exposure.[4]

-

Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate vicinity of where the chemical is handled.[1][5]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling dinonylamine.

| Protection Type | Specification | Rationale |

| Eye and Face | Tightly fitting safety goggles and a face shield (minimum 8-inch).[1][6][7] | Protects against splashes and vapors that can cause severe eye burns and damage.[1] |

| Skin | Chemical-resistant, impervious gloves (e.g., nitrile rubber), a lab coat or chemical-resistant apron, and closed-toe shoes.[1][7] | Prevents skin contact which can lead to severe burns.[1] Contaminated gloves must be disposed of properly.[6] |

| Respiratory | Use in a well-ventilated area or under a chemical fume hood is typically sufficient.[1] If ventilation is inadequate, a full-face supplied air respirator is required.[1][7] | Protects against the inhalation of vapors or mists which are destructive to the respiratory tract.[1] |

Table 1: Personal Protective Equipment (PPE) Requirements

Section 3: Safe Handling and Storage

Proper handling and storage procedures are critical to preventing accidents and ensuring the integrity of the chemical.

-

Handling: Avoid all contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists, and prevent the generation of aerosols.[1] Keep the container tightly closed when not in use.[4] Wash hands thoroughly after handling, and do not eat, drink, or smoke in the work area.[1][5]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][4] Keep away from incompatible materials such as strong oxidizing agents and acids.[1][4] The storage area should be locked or accessible only to authorized personnel.[1][8]

Section 4: First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air immediately.[1][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][7] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[9] Seek immediate medical advice. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[9][10] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[9] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[9] |

Table 2: First Aid Procedures for Dinonylamine Exposure

For all exposure incidents, it is critical to show the safety data sheet to the attending medical professional.[6]

Section 5: Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6]

-

Specific Hazards: When heated to decomposition, dinonylamine may emit toxic fumes of nitrogen oxides.[1][6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Accidental Release Measures

-

Personal Precautions: Wear appropriate respiratory protection and chemical-resistant clothing.[6] Avoid breathing vapors, mist, or gas.[6] Ensure adequate ventilation and evacuate personnel to safe areas.[6]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[6] Do not let the product enter drains, as it is very toxic to aquatic life.[6]

-

Containment and Cleaning: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[6][9]

Section 6: Toxicological Information

| Parameter | Value | Species |

| Acute Oral Toxicity (LD50) | 1120 mg/kg | Rat[11][12] |

| Acute Oral Toxicity (LD50) | 1230 mg/kg | Mouse[11] |

| Acute Oral Toxicity (LD50) | 300 mg/kg | Guinea pig[11] |

Table 3: Acute Toxicity Data for Diphenylamine

Note: Detailed experimental protocols for these toxicological studies are not available in the source safety data sheets.

Potential Health Effects:

-

Acute: May cause irritation to the mucous membranes, cyanosis (bluish discoloration of the skin), respiratory depression, and somnolence.[12] Absorption can lead to the formation of methemoglobin, which in sufficient concentrations causes cyanosis, with a possible delayed onset of 2 to 4 hours or longer.[6] Nausea and vomiting may also occur.[6]

-

Chronic: Prolonged or repeated exposure may cause damage to organs, including the blood, kidneys, liver, and bladder.[8][11] There is a danger of cumulative effects.[9]

Section 7: Visual Guides for Safety Protocols

The following diagrams illustrate key safety workflows for handling dinonylamine.

References

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. Dinonylamine | C18H39N | CID 94761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diphenylamine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cochise.edu [cochise.edu]

- 10. Poisoning first aid: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 11. actylislab.com [actylislab.com]

- 12. archpdfs.lps.org [archpdfs.lps.org]

A Technical Guide to Dinonylated Diphenylamine (DNPD)

Abstract: This document provides a comprehensive technical overview of dinonylated diphenylamine (DNPD), a high-performance antioxidant widely used in industrial applications. It details the physicochemical properties, mechanism of action, synthesis, and performance characteristics of DNPD. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of lubricants, polymers, and other materials requiring superior thermal and oxidative stability.

Introduction

Dinonylated diphenylamine (DNPD) is an aromatic amine antioxidant prized for its exceptional efficacy at high temperatures.[1][2][3] As a member of the alkylated diphenylamine family, it is synthesized to have low volatility and excellent solubility in organic media, particularly in petroleum and synthetic lubricant base stocks.[1][4][5][6][7] Its primary function is to inhibit degradation processes caused by thermal and oxidative stress, thereby extending the service life and maintaining the performance of materials such as engine oils, industrial lubricants, greases, and polymers.[1][5][8]

Physicochemical Properties

DNPD is typically a dark brown, viscous liquid at room temperature.[4][6] Its nonpolar alkyl chains render it highly soluble in mineral and synthetic oils and insoluble in water.[4][5][6] This ensures its miscibility and retention within the nonpolar systems it is designed to protect.

Table 1: Typical Physicochemical Properties of Dinonylated Diphenylamine

| Property | Value | Test Method |

|---|---|---|

| Chemical Formula | C₃₀H₄₇N | - |

| Molecular Weight | ~422 g/mol | - |

| Appearance | Dark brown viscous liquid | Visual |

| Density @ 25°C | 0.930 - 0.970 g/cm³ | ASTM D1481 |

| Kinematic Viscosity @ 40°C | 500 - 900 mm²/s (cSt) | ASTM D445 |

| Kinematic Viscosity @ 100°C | 15 - 20 mm²/s (cSt) | ASTM D445 |

| Flash Point (COC) | >100°C | ASTM D92 |

| Nitrogen Content | 3.0 - 4.0 wt% | ASTM D5291 |

| Moisture Content | ≤ 0.50 wt% | ASTM D4377 |

| Chlorine Content | ≤ 200 ppm | - |

Antioxidant Mechanism of Action

DNPD functions as a radical scavenger, interrupting the auto-oxidation cycle of organic materials. The process is initiated by the formation of free radicals (R•) which react with oxygen to form peroxy radicals (ROO•). These highly reactive species propagate the chain reaction by abstracting hydrogen from the lubricant or polymer molecules.

DNPD terminates this cycle by donating the hydrogen atom from its secondary amine (-NH-) group to the peroxy radical.[10] This neutralizes the radical and forms a stable, sterically hindered aminyl radical (Ar₂N•) that is unreactive and does not propagate the oxidation chain.[10][11]

Caption: Radical scavenging mechanism of Dinonylated Diphenylamine (DNPD).

Industrial Synthesis Overview

The primary industrial route for producing DNPD is the Friedel-Crafts alkylation of diphenylamine with nonene (also known as tripropylene).[12][13] The reaction is typically catalyzed by an acid catalyst, such as activated clay or aluminum trichloride.[2][12][14] The process involves reacting diphenylamine with an excess of nonene at elevated temperatures. Following the reaction, the catalyst is removed, and unreacted starting materials are stripped via distillation to yield the final product, which is a mixture of mono-, di-, and tri-nonylated diphenylamine, with the dinonylated species being the most prominent and effective component.[12]

Caption: Generalized workflow for the industrial synthesis of DNPD.

Performance Characteristics and Applications

DNPD is valued for its robust performance in demanding, high-temperature environments. Its branched nonyl groups provide steric hindrance that enhances the stability of the aminic radical and contributes to its excellent oil solubility.[11] It exhibits a synergistic effect when combined with other antioxidants, such as phenolic types, further boosting overall oxidative resistance.[11]

Table 2: Representative Performance Data of DNPD Additive

| Performance Metric | Result | Test Method |

|---|---|---|

| Oxidative Stability | >260 min @ 210°C | Pressurized Differential Scanning Calorimetry (ASTM D6186) |

| Volatility | ≤3% mass loss @ 260°C | NOACK Test (ASTM D5800, modified) |

| Radical Neutralization | ~5.8 mmol ROO• per gram | Electron Spin Resonance (ESR) Spectroscopy |

| Synergy with Phenolics | 3.2x increase in oxidation life | Turbine Oil Stability Test (ASTM D943) |

Source:[11]

Primary Applications:

-

Engine and Driveline Lubricants: Prevents oil thickening, sludge formation, and varnish in gasoline and diesel engine oils.[1][2][4]

-

Industrial Oils: Used in high-temperature systems like turbine, hydraulic, and compressor oils to extend fluid life.[4][6]

-

Greases: Enhances the thermal and oxidative stability of greases used in automotive and industrial bearings.[1]

-

Polymers and Elastomers: Acts as a stabilizer to prevent degradation of plastics and rubber during processing and use.[1][8]

-

Fuel Additives: Improves the storage stability of fuels.[1]

Standard Experimental Protocols

The evaluation of DNPD's key characteristics relies on standardized testing methodologies. Below are summaries of the principles behind several key protocols.

6.1 Determination of Oxidative Stability (ASTM D6186) This method, known as Pressurized Differential Scanning Calorimetry (PDSC), is used to determine the oxidation induction time (OIT) of a lubricant.

-

Principle: A small sample of the oil containing DNPD is placed in a sample pan within a pressurized chamber. The chamber is filled with pure oxygen and heated to a constant isothermal temperature (e.g., 210°C). The time is measured from the start of the test until the onset of the exothermic oxidation reaction, which is detected by the calorimeter as a sharp increase in heat flow. A longer OIT indicates superior oxidative stability.[11]

-

Methodology:

-

A precise amount of the sample is weighed into an aluminum pan.

-

The pan is placed in the PDSC cell, which is then sealed and pressurized with oxygen.

-

The cell is rapidly heated to the specified isothermal test temperature.

-

The heat flow from the sample is monitored over time.

-

The OIT is the time elapsed until the exothermic peak of oxidation is observed.

-

6.2 Determination of Kinematic Viscosity (ASTM D445) This protocol measures the resistance of a fluid to flow under gravity, a critical property for lubricants.

-

Principle: The time is measured for a fixed volume of the liquid to flow through a calibrated glass capillary viscometer under a reproducible head and at a closely controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

-

Methodology:

-

The sample is loaded into a clean, dry, calibrated viscometer.

-

The viscometer is placed in a constant temperature bath (e.g., 40°C or 100°C) until it reaches thermal equilibrium.

-

Suction or pressure is used to draw the liquid level up to a specified starting mark.

-

The time it takes for the liquid to flow between two marked points is measured accurately.

-

The kinematic viscosity is calculated by multiplying the flow time in seconds by the viscometer's constant.

-

6.3 Determination of Volatility (ASTM D5800 - NOACK Test) This test determines the evaporative loss of lubricants in high-temperature service. Lower volatility is desirable.

-

Principle: A sample of the oil is heated at a specific temperature (e.g., 250°C) and for a defined period (1 hour) while a constant flow of air is passed over it. The loss in mass of the oil due to evaporation is measured and reported as a percentage.

-

Methodology:

-

A precise weight of the sample is placed in the test crucible.

-

The crucible is inserted into the heating block, which is maintained at the test temperature.

-

A constant, slight vacuum is applied to draw air through the apparatus for 60 minutes.

-

After cooling, the crucible is re-weighed.

-

The NOACK volatility is calculated as the percentage of mass lost during the test.

-

Conclusion

Dinonylated diphenylamine is a highly effective and versatile antioxidant that plays a critical role in protecting organic materials from degradation. Its high thermal stability, excellent solubility in base oils, and potent radical-scavenging mechanism make it an indispensable additive in the formulation of high-performance lubricants, greases, and polymers. The use of DNPD leads to enhanced product longevity, improved reliability, and sustained performance in demanding operational conditions.[1]

References

- 1. Dinonylated diphenylamine - DMR Group [dmrgroupltd.com]

- 2. CN102531920A - Method for preparing dinonyl diphenylamine - Google Patents [patents.google.com]

- 3. sylzyhg.com [sylzyhg.com]

- 4. bisleyinternational.com [bisleyinternational.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. polymateadditives.com [polymateadditives.com]

- 7. Diphenylamine Antioxidants [lubrizol.com]

- 8. chemiis.com [chemiis.com]

- 9. Dinonyl diphenylamine | C30H47N | CID 131721456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lubricatin.com [lubricatin.com]

- 12. CN108409581B - Preparation method of dinonyl-substituted diphenylamine antioxidant - Google Patents [patents.google.com]

- 13. A kind of preparation method of dinonyl substituted diphenylamine antioxidant - Eureka | Patsnap [eureka.patsnap.com]

- 14. Alkylated diphenylamines and a process for their production - Patent 1656338 [data.epo.org]

An In-depth Technical Guide on the Isomers of Dinonylamine and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dinonylamine, with a particular focus on their structures, properties, and the methodologies used for their synthesis and characterization. This document distinguishes between the simple aliphatic dinonylamines (C₁₈H₃₉N) and the industrially significant dinonyl diphenylamines, offering detailed information for researchers in organic synthesis, materials science, and drug development.

Isomers of Dinonylamine (C₁₈H₃₉N)

Dinonylamine is a secondary amine with the molecular formula C₁₈H₃₉N. The term "dinonylamine" can refer to a variety of structural isomers, which differ in the arrangement of the two nonyl groups attached to the nitrogen atom. These variations primarily arise from the branching of the nonyl alkyl chains.

The structural diversity of the nonyl group leads to a wide array of possible dinonylamine isomers. The nonyl group (C₉H₁₉) can exist as a straight chain (n-nonyl) or as numerous branched isomers (e.g., isononyl, 3,5,5-trimethylhexyl). Consequently, the corresponding dinonylamines can be formed from identical (symmetrical) or different (unsymmetrical) nonyl isomers.

The primary isomers of dinonylamine for which data is available include:

-

Di-n-nonylamine: Both alkyl groups are linear nine-carbon chains.

-

Diisononylamine: Both alkyl groups are branched nonyl chains. The term "isononyl" itself can refer to a mixture of isomers, a common example being the one derived from the trimerization of propylene, leading to a highly branched structure. A common specific isomer is 7-methyl-N-(7-methyloctyl)octan-1-amine[1][2].

-

Di(3,5,5-trimethylhexyl)amine: A specific, highly branched isomer of dinonylamine[3][4].

The structural differences between these isomers significantly influence their physical and chemical properties.

The physical properties of dinonylamine isomers are influenced by the degree of branching in the alkyl chains. Increased branching generally leads to a lower boiling point and alters the viscosity and solubility of the compound.

| Property | Di-n-nonylamine (CAS: 2044-21-5) | Diisononylamine (CAS: 28454-70-8) | Di(3,5,5-trimethylhexyl)amine (CAS: 926-75-0) |

| Molecular Formula | C₁₈H₃₉N[4][5][6] | C₁₈H₃₉N[4][7] | C₁₈H₃₉N[3][4] |

| Molecular Weight | 269.51 g/mol [4] | 269.51 g/mol [7] | 269.51 g/mol [3][4] |

| Boiling Point | 609.15 K (336 °C) at 760 mmHg[4] | 321.5 °C at 760 mmHg[7] | Not available |

| Melting Point | 296.65 - 305.65 K (23.5 - 32.5 °C)[4] | Not available | Not available |

| Density | Not available | 0.803 g/cm³[7] | Not available |

| Flash Point | Not available | 129.2 °C[7] | Not available |

General Procedure:

-

A primary amine, an aldehyde, and an alkyl iodide are combined in a suitable solvent (e.g., dichloromethane) in the presence of a silane reagent and a Lewis acid.

-

The reaction mixture is irradiated with visible light (e.g., a 40 W blue LED) at room temperature for a specified period.

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of long-chain amine isomers. Derivatization is often employed to improve the chromatographic behavior of the amines.

General GC-MS Protocol for Amine Analysis:

-

Derivatization: The amine sample is derivatized with a reagent such as trifluoroacetic anhydride (TFAA) to form the corresponding amide, which is more volatile and less polar[1][9].

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-17ms). The oven temperature is programmed to achieve separation of the isomers[9].

-

MS Detection: The separated components are detected by a mass spectrometer. The resulting mass spectra can be used to identify the individual isomers based on their fragmentation patterns[1][9].

Isomers of Dinonyl Diphenylamine

Dinonyl diphenylamine (DNDPA) is an important industrial chemical, primarily used as an antioxidant in lubricants and polymers[8][10][11]. It is synthesized by the alkylation of diphenylamine with nonene. This reaction typically produces a mixture of isomers, including mono-, di-, and tri-nonylated diphenylamines, with the di-substituted product being the most desired. The nonyl groups can attach at various positions on the phenyl rings, leading to further isomerism (e.g., 4,4'-dinonyldiphenylamine).

Dinonyl diphenylamine is a viscous liquid at room temperature with high thermal stability and good oil solubility[8][10][11]. These properties make it an effective antioxidant for preventing the oxidative degradation of lubricants, greases, and polymers exposed to high temperatures and oxygen[8]. The antioxidant mechanism involves the donation of a hydrogen atom from the amine group to scavenge free radicals, thus interrupting the oxidation chain reaction[12][13].

The synthesis of dinonyl diphenylamine is typically achieved through the Friedel-Crafts alkylation of diphenylamine with nonene using an acid catalyst.

Representative Synthesis Protocol:

-

Catalyst Preparation: An acid-activated clay catalyst is prepared by impregnating activated clay with an acid solution (e.g., sulfuric acid, phosphoric acid, or p-toluenesulfonic acid)[11].

-

Alkylation Reaction: Diphenylamine and nonene (in a molar ratio of approximately 1:2.0 to 1:4.0) are charged into a reactor with the acid-activated clay catalyst[11].

-

The reaction mixture is heated under a nitrogen atmosphere, typically with a sequential temperature profile (e.g., an initial higher temperature of 175-200°C followed by a lower temperature of 140-160°C) to control the reaction and optimize the yield of the di-substituted product[14].

-

Work-up: After the reaction is complete (monitored by the disappearance of diphenylamine), the catalyst is removed by filtration. Unreacted nonene is removed by distillation to yield the final product, which is a mixture of mono-, di-, and tri-nonyl diphenylamine[10].

The product mixture from the synthesis of dinonyl diphenylamine is typically analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the relative amounts of the different alkylated products.

General HPLC Protocol for Antioxidant Analysis in Lubricants:

-

Sample Preparation: The lubricant sample containing dinonyl diphenylamine is diluted with a suitable solvent (e.g., a mixture of water and methanol)[15].

-

HPLC Separation: The diluted sample is injected into an HPLC system equipped with a C8 or C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile is used to separate the components[15].

-

Detection: The separated components can be detected using a photodiode array (PDA) detector at their characteristic UV wavelengths or by mass spectrometry (MS) for more definitive identification[15][16].

Conclusion

The isomers of dinonylamine, including both simple aliphatic amines and the more complex diphenylamine derivatives, represent a diverse class of compounds with a range of properties and applications. While di-n-nonylamine and various branched isomers of C₁₈H₃₉N are of academic interest, dinonyl diphenylamine is of significant industrial importance as an antioxidant. The synthesis and analysis of these compounds rely on standard organic chemistry techniques, with chromatographic methods being essential for the separation and identification of the complex isomeric mixtures that are often produced. Further research into the specific properties and biological activities of the less-common dinonylamine isomers could open up new applications in various fields.

References

- 1. Solid-phase extraction-gas chromatography and solid-phase extraction-gas chromatography-mass spectrometry determination of corrosion inhibiting long-chain primary alkyl amines in chemical treatment of boiler water in water-steam systems of power plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20040019238A1 - Preparation of secondary amines - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. stle.org [stle.org]

- 7. Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. h-brs.de [h-brs.de]

- 10. CN108409581B - Preparation method of dinonyl-substituted diphenylamine antioxidant - Google Patents [patents.google.com]

- 11. CN102531920A - Method for preparing dinonyl diphenylamine - Google Patents [patents.google.com]

- 12. Diphenylamine: an unusual antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. EP1939169B1 - Method to prepare nonylated diphenylamine using recycle and sequential temperatures - Google Patents [patents.google.com]

- 15. Chemical analysis of additives included in fully formulated oils using high‐performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. waters.com [waters.com]

An In-depth Technical Guide to the Antioxidant Properties of Liquid Aromatic Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the antioxidant properties of liquid aromatic amines, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in fields where oxidative stress is a critical factor.

Core Principles of Aromatic Amine Antioxidant Activity

Aromatic amines are a significant class of antioxidants that protect against oxidative damage by neutralizing free radicals. Their efficacy is primarily attributed to the presence of an amino group attached to an aromatic ring. This structural feature allows them to donate a hydrogen atom or an electron to a radical species, thereby stabilizing it and terminating the radical chain reaction.

Mechanisms of Action

Liquid aromatic amines primarily exert their antioxidant effects through two main mechanisms:

-

Hydrogen Atom Transfer (HAT): In this mechanism, the aromatic amine donates a hydrogen atom from its N-H bond to a free radical, effectively neutralizing it. The resulting aromatic amine radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring, making it less reactive than the initial free radical.

-

Single Electron Transfer (SET): In the SET mechanism, the aromatic amine donates an electron to the free radical, forming a radical cation and an anion. The radical cation of the aromatic amine is also resonance-stabilized.

The predominance of one mechanism over the other is influenced by factors such as the structure of the aromatic amine, the nature of the free radical, and the polarity of the solvent.

Antioxidant mechanisms of aromatic amines.

Structure-Activity Relationships (SAR)

The antioxidant efficacy of liquid aromatic amines is intricately linked to their molecular structure. Key structural features that govern their activity include:

-

Electron-Donating Groups (EDGs): Substituents on the aromatic ring that donate electron density, such as methoxy (-OCH₃) and hydroxyl (-OH) groups, enhance the antioxidant activity. EDGs stabilize the resulting radical cation formed after electron donation, making the amine a more potent antioxidant.

-

Steric Hindrance: Bulky substituents near the amino group can influence the accessibility of the N-H bond and the planarity of the molecule, which in turn affects the stability of the resulting radical.

-

Number and Position of Amino Groups: The presence of multiple amino groups, as seen in phenylenediamines, can significantly increase antioxidant capacity. The relative positions of these groups (ortho, meta, para) also play a crucial role in determining the overall activity.[1]

Structure-activity relationships of aromatic amine antioxidants.

Quantitative Assessment of Antioxidant Activity